(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FN2O2/c24-18-10-19(25)12-21(11-18)28-23(29)17(13-27)9-15-3-7-22(8-4-15)30-14-16-1-5-20(26)6-2-16/h1-12H,14H2,(H,28,29)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDKINQHGWIDAL-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile in the presence of a base to form the cyanoacrylamide core . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it may act by binding to tumor-associated antigens and recruiting immune cells to exert cytotoxic effects . This dual-targeting mechanism enhances its effectiveness in targeting cancer cells while minimizing damage to healthy tissues.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Phenolic hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl in compound 3e) correlate with potent anti-inflammatory activity (83.1% inhibition) . The target compound lacks phenolic groups but features halogenated aromatics, which may prioritize lipophilicity over redox-mediated mechanisms. Halogenation: The 3,5-dichlorophenyl and 4-fluorobenzyloxy groups in the target compound likely enhance metabolic stability and membrane permeability compared to non-halogenated analogues .
Backbone Modifications: Thiophene-ester derivatives (e.g., compounds 3d–3f) exhibit dual antioxidant and anti-inflammatory activities due to conjugated electron systems . The target compound’s acrylamide backbone lacks this conjugation but retains electrophilicity via the cyano group.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Halogenation reduces susceptibility to oxidative metabolism, extending half-life .
Biological Activity
The compound (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H11Cl2FN4O
- Molecular Weight : 401.23 g/mol
- InChIKey : MWJPRTNNBMJGIC-KPKJPENVSA-N
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of cyano and dichlorophenyl groups in its structure contributes to its pharmacological properties.
Anticancer Activity
The anticancer properties of compounds with similar structures have been documented. For instance, compounds featuring cyano and phenylacrylamide moieties have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as AKT/mTOR and MAPK .
Antimicrobial Activity
Preliminary studies indicate that compounds with structural features similar to this compound may possess antimicrobial properties. These findings warrant further investigation into its efficacy against specific pathogens .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Potential activity against bacteria |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study focused on a related compound demonstrated significant reductions in pro-inflammatory cytokines in vitro, suggesting that modifications to the phenylacrylamide scaffold can enhance anti-inflammatory properties. -
Case Study on Anticancer Properties :
In a recent investigation, a series of phenylacrylamide derivatives were tested against breast cancer cell lines. Results indicated that compounds with cyano substituents exhibited IC50 values in the low micromolar range, indicating potent activity.
Q & A
Q. What are the optimal synthetic routes for (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}acrylamide, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous acrylamide derivatives are synthesized via condensation of cyanoacetamide intermediates with substituted benzaldehydes under acidic or basic conditions . To ensure stereochemical purity (E/Z isomerism), reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled. Post-synthesis characterization using H NMR (e.g., coupling constants for double bonds) and HPLC can resolve isomer ratios, as demonstrated in studies of structurally similar acrylonitriles .
Q. How can researchers characterize the electronic and structural properties of this compound to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm) .
- NMR : H and C NMR can resolve aromatic substituents and acrylamide geometry. For example, coupling constants ( Hz) distinguish E/Z isomers .
- X-ray crystallography : If single crystals are obtained, this provides definitive structural confirmation, as seen in studies of chlorinated pyridine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Begin with target-agnostic screens:
- Antioxidant activity : DPPH radical scavenging or FRAP assays, as applied to structurally related acrylamide derivatives .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with halogen substitutions (e.g., replacing 4-fluorobenzyl with 2-chlorobenzyl) and compare activity. For example, 3,5-dichlorophenyl groups enhance receptor binding in related kinase inhibitors .
- Scaffold modifications : Introduce heterocyclic moieties (e.g., pyrimidine or thiophene) to improve solubility or target affinity, as seen in anti-inflammatory thiophene-carboxylates .
- Use computational docking : Predict interactions with targets (e.g., COX-2 or EGFR) using software like AutoDock Vina, guided by crystallographic data from similar compounds .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma half-life. Poor solubility, common in acrylamides, can be mitigated via prodrug strategies (e.g., esterification of carboxylic acid groups) .
- Formulation optimization : Use nanoemulsions or liposomes to enhance delivery, as demonstrated for hydrophobic marine-derived compounds .
- Validate target engagement : Employ techniques like thermal shift assays or Western blotting to confirm mechanism of action in vivo .
Q. What strategies resolve conflicting data in antioxidant vs. pro-oxidant effects observed in cellular assays?
- Methodological Answer :
- Dose-response analysis : Test a wide concentration range (nM to μM) to identify thresholds where antioxidant activity shifts to pro-oxidant effects .
- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) under varying conditions (e.g., hypoxia vs. normoxia) .
- Gene expression profiling : Assess Nrf2/Keap1 pathway activation via qPCR or RNA-seq to clarify redox-modulating mechanisms .
Q. How can in silico modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- Metabolite prediction : Use tools like GLORY or Meteor Nexus to identify likely Phase I/II metabolites (e.g., hydroxylation of dichlorophenyl rings or glucuronidation) .
- Toxicity screening : Employ QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Cross-validate with Ames tests or in vitro cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
